![molecular formula C26H24N4O7S3 B2843968 (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-00-4](/img/structure/B2843968.png)
(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a complex organic molecule. It contains a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl motif, which is found in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a core component of the compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group, a benzoyl group, and a benzo[d]thiazol-3(2H)-yl group. These groups contribute to the compound’s chemical properties and biological activity .Chemical Reactions Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves several chemical reactions, including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Other reactions include carbonylation, carbomylation, and C-H activation by a directing group .科学的研究の応用
Synthesis and Chemical Properties
Imidazoisoquinolines Synthesis : A study focused on the efficient synthesis of imidazoisoquinolines, a compound structurally related to the chemical , using hypervalent iodine(III) reagents. This method, involving cyclization of phenacylisoquinolinium bromide, is relevant due to the potential anti-inflammatory and antirhinoviral properties of such compounds (Hou, Wang, Huang, & Chen, 2004).
Functionalized Isoquinolines Synthesis : Another study on the synthesis of functionalized 4-bromo-1,2-dihydroisoquinolines, which are chemically similar, proposed a bromonium ylide as a key intermediate. The study's relevance lies in its exploration of the synthesis process and potential pharmaceutical applications (He, Shi, Cheng, Man, Yang, & Li, 2016).
Sulfonylated Heterocycles Synthesis : Research on the visible-light-driven sulfonylation/cyclization of N-methacryloyl-2-phenylbenzoimidazoles to produce sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones highlighted the importance of these compounds in antitumor activity. This study is significant for understanding the chemical properties and potential applications of sulfonylated heterocycles (Wang, Sun, Huang, Liu, Tang, Li, Hu, He, & Gao, 2021).
Biological and Pharmacological Applications
Antibacterial and Antituberculosis Activity : A study on the synthesis of 3-heteroarylthioquinoline derivatives, which are structurally related, revealed significant in vitro antituberculosis and cytotoxicity effects. This research is pertinent for its insights into the biological activity and potential medicinal use of these compounds (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Antimicrobial and Anti-inflammatory Properties : Another study on the synthesis of bioactive molecules like fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole indicated antimicrobial and anti-inflammatory activities. These findings contribute to the understanding of the potential biological applications of similar compounds (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S3/c1-37-24(31)16-30-22-11-10-21(39(27,33)34)14-23(22)38-26(30)28-25(32)18-6-8-20(9-7-18)40(35,36)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3,(H2,27,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNCWMPGHPLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2843886.png)
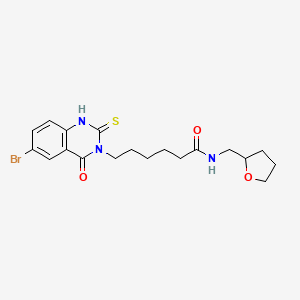
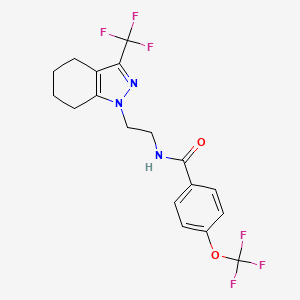


![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
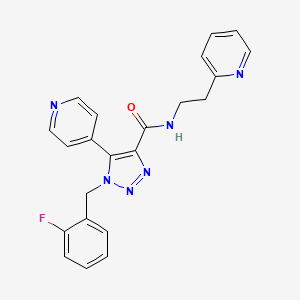
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
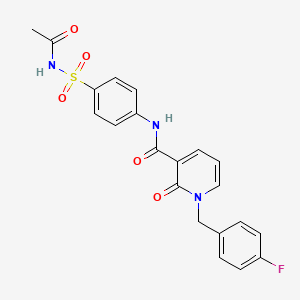
![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)
![1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2843900.png)

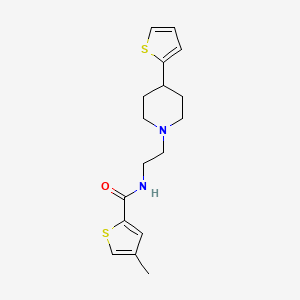
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)